molecular formula C11H19NO B2573214 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde CAS No. 1488832-78-5

1-(Cyclobutylmethyl)piperidine-4-carbaldehyde

Cat. No.: B2573214
CAS No.: 1488832-78-5
M. Wt: 181.279
InChI Key: CHQTUUSLTYCPCD-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperidine-4-carbaldehyde is a piperidine derivative featuring a cyclobutylmethyl substituent at the nitrogen atom and an aldehyde functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the reactive aldehyde moiety, which enables further derivatization (e.g., condensation reactions, imine formation).

Properties

IUPAC Name

1-(cyclobutylmethyl)piperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQTUUSLTYCPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488832-78-5
Record name 1-(cyclobutylmethyl)piperidine-4-carbaldehyde
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Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.

Scientific Research Applications

1-(Cyclobutylmethyl)piperidine-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the piperidine ring can interact with various binding sites, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituent Functional Group Molecular Weight (g/mol) Purity Key Properties/Applications References
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde Cyclobutylmethyl Aldehyde Not reported Not reported Reactive aldehyde for synthesis
1-(Cyclopropylmethyl)piperidine-4-carbaldehyde Cyclopropylmethyl Aldehyde 167.25 98% Smaller ring; higher ring strain
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde Dimethylaminoethyl Aldehyde Not reported Not reported Enhanced polarity; potential CNS activity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl Carboxylic acid, Ester 261.32 Not reported Acidic; used in peptide synthesis
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride Cyclobutylmethyl Amine (salt form) Not reported Not reported Water-soluble amine intermediate

Substituent Effects on Reactivity and Stability

  • Cyclobutylmethyl vs. Cyclopropylmethyl (Aldehyde Analogs): The cyclobutyl group in the target compound provides less ring strain than the cyclopropyl group in 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde . The cyclobutylmethyl analog may exhibit better thermal stability in synthetic workflows.
  • Aldehyde vs. Amine/Carboxylic Acid Derivatives:
    The aldehyde group in the target compound is more electrophilic than the carboxylic acid in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid or the amine in 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride . This makes it suitable for Schiff base formation or as a precursor to heterocycles. In contrast, the dihydrochloride salt of the amine derivative offers improved aqueous solubility, favoring biological assays.

  • Electronic Effects of Substituents: The dimethylaminoethyl group in 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde introduces strong electron-donating effects, which may stabilize the aldehyde via resonance. However, this could also reduce electrophilicity compared to the cyclobutylmethyl analog .

Biological Activity

1-(Cyclobutylmethyl)piperidine-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H19_{19}NO
  • SMILES Notation : C1CC(C1)CN2CCC(CC2)C=O
  • InChI Key : CHQTUUSLTYCPCD-UHFFFAOYSA-N

The structure features a piperidine ring with a cyclobutylmethyl substituent and an aldehyde functional group, which may influence its biological interactions.

The biological activity of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde likely involves its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential activity as a ligand for neurotransmitter receptors, which may mediate effects on central nervous system functions.

Biological Activity Overview

Research indicates that compounds in the piperidine series exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some studies have shown that derivatives of piperidine can possess significant antimicrobial properties, indicating potential applications in treating infections.
  • Neuropharmacological Effects : The structural characteristics suggest possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
  • Anticancer Activity : Research into similar piperidine derivatives has revealed anticancer properties, warranting further investigation into 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde's efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde, it is helpful to compare it with other piperidine derivatives:

Compound NameBiological ActivityReference
1-(Benzylsulfonyl)-3-piperidinylAntimicrobial and anticancer
6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotective and anti-inflammatory
1-(Pentafluorobenzyl)piperidineAntimalarial

These comparisons indicate that while 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde shares structural similarities with other active compounds, its unique substituents may confer distinct biological activities.

Future Directions

Further research is necessary to elucidate the specific mechanisms by which 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde exerts its biological effects. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity to optimize therapeutic properties.
  • Clinical Trials : If preclinical studies yield promising results, advancing toward clinical trials could establish its safety and efficacy in humans.

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